molecular formula C12H12O4 B1302628 2-(1-Acetyl-2-oxopropyl)benzoic acid CAS No. 52962-26-2

2-(1-Acetyl-2-oxopropyl)benzoic acid

Cat. No. B1302628
CAS RN: 52962-26-2
M. Wt: 220.22 g/mol
InChI Key: CKPUMDIQROCRDB-UHFFFAOYSA-N
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Description

2-(1-Acetyl-2-oxopropyl)benzoic acid, also known as Acetoxyphenylacetic acid (APA), is a naturally occurring organic compound that is widely used in scientific research. It is a derivative of benzoic acid and is found in trace amounts in many plants, including tea, coffee, and some fruits and vegetables. APA has multiple applications in scientific research, including in biochemical and physiological studies, as well as in laboratory experiments.

Scientific Research Applications

Arylation in Organic Synthesis

  • Copper Catalyzed Arylation : A study by Bruggink, Ray, & Mckillop (2003) explored the use of 2-(1-Acetyl-2-oxopropyl)benzoic acid in copper-catalyzed arylation of β-dicarbonyl compounds. This process demonstrates its role in organic synthesis, particularly in the formation of specialized organic compounds.

Chemistry of Tautomerism

  • Ring-Chain Tautomerism : Bowden & Byrne (1996) investigated the occurrence of ring-chain tautomerism in various acids including this compound. Their research, detailed in the Journal of The Chemical Society-Perkin Transactions 1, provides insights into the dynamic equilibrium between different forms of these compounds, which is crucial for understanding their chemical behavior.

Applications in Pharmacology

  • Analgesic and Antiplatelet Activity : Caroline et al. (2019) conducted a study on a compound bearing a salicylic acid residue, closely related to this compound, for its potential as an analgesic and antiplatelet agent. Published in Prostaglandins & Other Lipid Mediators, this study highlights the medical potential of derivatives of this compound.

Materials Science and Sensor Applications

  • Complexes with Zn(II) : Hasan et al. (2013) reported on complexes of Zn(II) containing derivatives of this compound in Polyhedron. These complexes exhibit selective chromogenic and fluorogenic responses, suggesting their potential application in material science and sensor technology.

Solubility Studies in Pharmaceutical Sciences

  • Measurement of Solubilities : Hahnenkamp, Graubner, & Gmehling (2010) measured the solubilities of various compounds including 2-acetoxy benzoic acid in the International Journal of Pharmaceutics. Understanding the solubility of compounds like this compound is crucial for drug formulation and delivery.

properties

IUPAC Name

2-(2,4-dioxopentan-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-7(13)11(8(2)14)9-5-3-4-6-10(9)12(15)16/h3-6,11H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPUMDIQROCRDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C1=CC=CC=C1C(=O)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373863
Record name 2-(1-acetyl-2-oxopropyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52962-26-2
Record name 2-(1-acetyl-2-oxopropyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the synthesis of 2-(1-Acetyl-2-oxopropyl)benzoic acid described in the research?

A1: The research [] highlights a novel method for synthesizing this compound using a copper-catalyzed arylation reaction. This method utilizes readily available starting materials like 2-bromobenzoic acid and acetylacetone, offering a potentially more efficient and cost-effective route compared to previously established methods.

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